1-(4-amino-3-chlorophenyl)-3,3-diethylurea
Description
Overview of Urea-Based Chemical Compounds in Contemporary Academic Research
The urea (B33335) functional group represents a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its unique chemical properties and prevalence in a wide array of bioactive molecules. hilarispublisher.comfrontiersin.org The synthesis of urea by German chemist Friedrich Wöhler in 1828 is widely considered the starting point of modern organic chemistry. nih.gov Since this landmark event, urea and its derivatives have become central to drug development. Their significance stems from the urea moiety's ability to act as both a hydrogen bond donor and acceptor, allowing it to form stable, predictable, and strong hydrogen bonds with the recognition elements of biological targets like proteins and enzymes. nih.govresearchgate.net
This bonding capability is crucial for modulating drug potency and selectivity. nih.gov Consequently, urea derivatives have been successfully incorporated into drugs targeting a broad spectrum of human diseases. nih.gov In contemporary research, the aryl urea moiety is a particular focus, featuring prominently in the design of kinase inhibitors for cancer therapy. frontiersin.org The versatility of the urea scaffold also allows for its use as a linker in complex molecules like antibody-drug conjugates and as a foundational building block in combinatorial chemistry. nih.gov Researchers continue to explore novel synthetic methodologies for urea-containing compounds to overcome the safety and environmental issues associated with traditional methods that use toxic reagents like phosgene (B1210022) or isocyanates. nih.gov The sustained interest in this class of compounds is demonstrated by the thousands of patents and publications focused on urea derivatives as potential therapeutic agents. frontiersin.org
Significance of 1-(4-amino-3-chlorophenyl)-3,3-diethylurea within Chemical Biology and Medicinal Chemistry Research
Based on available academic literature, there is no specific research detailing the synthesis, biological activity, or established significance of the precise compound, this compound. However, its structural components suggest potential areas of interest for medicinal chemistry research. The molecule can be deconstructed into two key pharmacophoric fragments: the substituted aromatic ring (4-amino-3-chlorophenyl) and the N,N-diethylurea group.
The substituted phenylurea framework is a well-established motif in pharmacologically active compounds. For instance, aryl ureas are investigated for a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. hilarispublisher.comresearchgate.net The specific substitution pattern on the phenyl ring—containing both an amino and a chloro group—is critical for determining target specificity and potency. Similar amino-chlorophenyl structures are found in various kinase inhibitors and other targeted therapeutic agents.
The N,N-diethylurea portion of the molecule contributes to its physicochemical properties, such as lipophilicity and solubility, which are crucial for its drug-like characteristics and ability to penetrate cell membranes. researchgate.net Structurally similar compounds, such as 3-(4-Chlorophenyl)-1,1-diethylurea, have been identified and are noted for their potential herbicidal, insecticidal, and medicinal properties. ontosight.ai Therefore, while direct research on this compound is not documented, its structure embodies features common to molecules of high interest in drug discovery, particularly in the fields of oncology and infectious diseases.
Historical Development and Initial Academic Investigations of Structurally Related Compounds
The history of urea-based compounds in medicine began shortly after Wöhler's synthesis in 1828. nih.gov One of the earliest examples of a urea derivative developed as a medicinal agent was a compound derived from trypan red by Bayer's laboratories in Germany, which showed potent activity against trypanosomes, the parasites responsible for sleeping sickness. nih.gov This line of research led to the discovery and clinical use of Suramin, a complex symmetrical urea compound, which remains a treatment for the early stage of the disease. frontiersin.orgnih.gov
In the mid-20th century, another class of urea derivatives, the sulphonylureas, became widely available for the treatment of type II diabetes, with compounds like Glibenclamide (glyburide) becoming mainstays of therapy. nih.goviglobaljournal.com The 1970s saw the development of "second-generation" sulphonylureas with significantly increased potency. iglobaljournal.com
The late 20th and early 21st centuries marked a surge in academic and industrial research into aryl and diarylurea derivatives, particularly as kinase inhibitors for cancer treatment. frontiersin.org A pivotal moment in this area was the discovery that the diarylurea structure could effectively inhibit Raf kinases, key components in oncogenic signaling pathways. frontiersin.org This research culminated in the development and approval of Sorafenib, a multi-kinase inhibitor. frontiersin.org Following this success, numerous other urea-based kinase inhibitors have been developed, including Lenvatinib and Regorafenib, which feature modified urea scaffolds. frontiersin.org These developments highlight a clear historical trajectory, from simple urea derivatives for infectious diseases and metabolic disorders to highly optimized and complex aryl ureas for targeted cancer therapy.
Data Tables
Table 1: Prominent Examples of Urea-Based Therapeutic Agents
| Compound Name | Therapeutic Application |
| Suramin | Antitrypanosomal (Sleeping Sickness) frontiersin.orgnih.gov |
| Glibenclamide | Antidiabetic (Type II Diabetes) nih.gov |
| Sorafenib | Anticancer (Kinase Inhibitor) frontiersin.org |
| Lenvatinib | Anticancer (Kinase Inhibitor) frontiersin.org |
| Regorafenib | Anticancer (Kinase Inhibitor) frontiersin.org |
| Quizartinib | Anticancer (Kinase Inhibitor) frontiersin.org |
Table 2: Structurally Related Compounds to this compound
| Compound Name | Key Structural Similarities |
| 3-(4-Chlorophenyl)-1,1-diethylurea | Chlorophenyl group, N,N-diethylurea moiety ontosight.ai |
| 1-(4-Chlorophenyl)-1,3-diethylurea | Chlorophenyl group, diethylurea core nih.gov |
| 3-(3-Chlorophenyl)-1,1-diethylurea | Chlorophenyl group, N,N-diethylurea moiety sigmaaldrich.com |
| 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-urea | Amino-chlorophenyl moiety nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-amino-3-chlorophenyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-3-15(4-2)11(16)14-8-5-6-10(13)9(12)7-8/h5-7H,3-4,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSCDAKJJSPFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Amino 3 Chlorophenyl 3,3 Diethylurea
Established Synthetic Routes towards the Urea (B33335) Core and its Precursors
The traditional synthesis of 1-(4-amino-3-chlorophenyl)-3,3-diethylurea and its precursors relies on well-established organic reactions. These routes typically involve the separate construction of the aminophenyl and diethylurea moieties, followed by their coupling.
Strategies for Aminophenyl Moiety Introduction
The key precursor for the aminophenyl portion of the target molecule is 4-amino-3-chlorophenol. The synthesis of this intermediate commonly starts from 3-chloro-4-nitrophenol (B188101). The critical step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, offering flexibility in terms of reaction conditions and cost. unive.itnih.govnih.govst-andrews.ac.uk
One common method involves the use of iron powder in the presence of an acid, such as acetic acid. chemicalbook.comorgsyn.org This classical approach is often favored for its cost-effectiveness and efficiency. Alternative methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as the use of other reducing agents like sodium dithionite (B78146) or tin(II) chloride. nih.govacademie-sciences.fr
The synthesis of the precursor 3-chloro-4-nitrophenol itself can be achieved through the nitration of 3-chlorophenol. google.com However, this reaction can lead to a mixture of isomers, necessitating purification steps. An alternative approach involves the nitration of tris-(3-halophenyl)phosphate followed by hydrolysis, which has been reported to provide the desired product in good yield. google.com
| Starting Material | Reagents and Conditions | Product | Key Transformation |
| 3-chloro-4-nitrophenol | Fe, Acetic Acid, Reflux | 4-amino-3-chlorophenol | Reduction of nitro group |
| 3-chloro-4-nitrophenol | H2, Pd/C | 4-amino-3-chlorophenol | Catalytic hydrogenation |
| 3-chlorophenol | HNO3, H2SO4 | 3-chloro-4-nitrophenol | Nitration |
Approaches for Diethylurea Moiety Formation
The formation of the N,N-diethylurea group can be accomplished through several established methods, primarily involving the reaction of an amine with a suitable carbonyl source. researchgate.net
A widely used method is the reaction of the primary aromatic amine (4-amino-3-chlorophenol) with diethylcarbamoyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Diethylcarbamoyl chloride itself is synthesized from the reaction of diethylamine (B46881) with phosgene (B1210022) or a phosgene equivalent.
Another common strategy involves the in-situ formation of an isocyanate from the aromatic amine, followed by its reaction with diethylamine. The isocyanate can be generated by treating the amine with phosgene or a safer phosgene substitute like triphosgene (B27547) or carbonyldiimidazole (CDI). nih.gov The subsequent addition of diethylamine to the isocyanate intermediate yields the desired urea.
| Amine Precursor | Reagent | Intermediate | Final Product Formation |
| 4-amino-3-chlorophenylamine | Diethylcarbamoyl Chloride | - | Direct formation of the diethylurea |
| 4-amino-3-chlorophenylamine | Phosgene or Triphosgene | 4-amino-3-chlorophenyl isocyanate | Reaction with diethylamine |
| 4-amino-3-chlorophenylamine | Carbonyldiimidazole (CDI) | Imidazolyl carbamate | Reaction with diethylamine |
Key Reaction Steps and Conditions
The successful synthesis of this compound hinges on the careful control of reaction conditions for each step.
For the reduction of 3-chloro-4-nitrophenol , typical conditions using iron powder involve refluxing the mixture in a solvent like ethanol (B145695) or aqueous acetic acid. chemicalbook.comorgsyn.org Catalytic hydrogenation is generally performed under a hydrogen atmosphere at moderate pressure and temperature in a suitable solvent.
The formation of the diethylurea moiety via diethylcarbamoyl chloride is often carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature or slightly elevated temperatures. The choice of base is crucial to avoid side reactions.
When proceeding through an isocyanate intermediate , the phosgenation step requires stringent safety precautions due to the high toxicity of phosgene. The reaction is typically performed in a non-protic solvent. The subsequent reaction with diethylamine is usually rapid and can be carried out in a variety of solvents.
Exploration of Novel Synthetic Approaches and Sustainable Methodologies
In recent years, there has been a significant push towards developing more environmentally friendly and safer synthetic methods in the chemical industry. This has led to the exploration of novel approaches for the synthesis of ureas, including catalyst-free and solvent-free conditions, as well as the application of modern synthetic techniques.
Application of Modern Synthetic Techniques
Modern synthetic chemistry offers a range of techniques that can be applied to the synthesis of this compound to improve efficiency, safety, and sustainability.
Phosgene-Free Carbonylation Reactions: To circumvent the use of highly toxic phosgene, alternative carbonylation reagents and methods have been developed. These include the use of carbon monoxide in the presence of a catalyst, or the use of solid phosgene equivalents that are easier and safer to handle. unive.itrsc.org Reductive carbonylation of nitro compounds offers a direct route to ureas, bypassing the need for pre-formed amines and isocyanates. unimi.itresearchgate.net This one-pot reaction combines the reduction of the nitro group and the introduction of the carbonyl moiety, often using a transition metal catalyst.
Flow Chemistry: The use of microreactors and continuous flow systems for chemical synthesis is gaining traction. These systems offer enhanced safety, better control over reaction parameters, and can lead to higher yields and purities. The synthesis of key intermediates, such as 4-amino-3-chlorophenol, has been successfully demonstrated using microchannel reactors. google.com This technology could potentially be applied to the entire synthetic sequence for the target compound, offering a safer and more efficient manufacturing process.
| Technique | Advantage | Potential Application in Synthesis |
| Microwave-assisted synthesis | Reduced reaction times, improved yields | Formation of the urea moiety |
| Phosgene-free carbonylation | Avoids use of highly toxic reagents | Introduction of the carbonyl group |
| Reductive carbonylation | One-pot synthesis from nitro precursor | Direct synthesis from 3-chloro-4-nitrophenol |
| Flow chemistry | Enhanced safety and control, higher yields | Synthesis of intermediates and final product |
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs of this compound involves a variety of chemical transformations aimed at modifying specific parts of the molecule. These modifications are generally categorized into three main areas: alterations to the aminochlorophenyl ring, variations in the diethylurea substitution pattern, and the diversification of the urea linker or the core molecular scaffold. Such derivatizations allow for the systematic exploration of structure-activity relationships.
Modifications on the Aminochlorophenyl Ring
Modifications to the 4-amino-3-chlorophenyl moiety are performed to investigate the impact of substituent changes on the electronic and steric properties of the molecule. These changes can include the introduction of additional substituents, altering the position of existing groups, or replacing the phenyl ring entirely.
A common modification involves the introduction of additional halogen atoms. For instance, the synthesis of compounds like 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea (B13999016) demonstrates the addition of a second chlorine atom to the phenyl ring at the 5-position. nist.gov This type of modification can significantly alter the lipophilicity and electronic nature of the aromatic ring.
Furthermore, the position of the substituents can be varied. While the parent compound features a 3-chloro substituent, analogs have been synthesized where the chlorine atom is at a different position, such as in 1-(3-chlorophenyl) or 1-(2-chlorophenyl) ureas. mdpi.comresearchgate.net Similarly, other halogens like fluorine can be incorporated, as seen in the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluorophenyl)ureas, showcasing the versatility of substituent choice on the aromatic ring. researchgate.net
Table 1: Examples of Modifications on the Phenyl Ring of Phenylurea Analogs
| Parent Moiety | Modified Structure | Type of Modification |
|---|---|---|
| 4-amino-3-chlorophenyl | 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea | Addition of a second chloro group nist.gov |
| 3-chlorophenyl | 1-(3-chlorophenyl)-3-(substituted)thiourea | Isomeric variation of chloro position mdpi.com |
| Chlorophenyl | 1-(2-chlorophenyl)-3-(p-tolyl)urea | Isomeric variation of chloro position researchgate.net |
Variations of the Diethylurea Substitution Pattern
The N,N-diethyl group on the urea nitrogen is another key site for synthetic modification. Altering the alkyl substituents can influence the compound's solubility, metabolic stability, and interaction with biological targets.
Synthetic strategies allow for the replacement of the diethyl groups with a wide range of other alkyl or functionalized groups. For example, in the synthesis of 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea, one of the ethyl groups of a typical diethylurea is replaced by a reactive 2-chloroethyl group. nist.gov This introduces a potential point for further chemical reactions. The synthesis of various N,N-disubstituted ureas is often achieved by reacting a corresponding phenylisocyanate with a disubstituted amine. By choosing different secondary amines, a diverse library of analogs with varied N-substituents can be generated.
In other examples, the urea nitrogen atoms are substituted with different types of groups entirely. For instance, instead of two small alkyl groups on one nitrogen, analogs can feature a single, larger substituent on each of the urea nitrogens, leading to 1,3-disubstituted ureas like 1-(2-chlorophenyl)-3-(p-tolyl)urea. researchgate.net
Table 2: Examples of Variations in Urea Substitution Patterns
| Parent Moiety | Modified Structure | Type of Modification |
|---|---|---|
| 3,3-diethylurea | 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea | Asymmetric substitution with a functionalized alkyl group nist.gov |
| Disubstituted Urea | 1-(2-chlorophenyl)-3-(p-tolyl)urea | Symmetrical 1,3-disubstitution with aryl groups researchgate.net |
Diversification of the Urea Linker and Core Scaffolds
Beyond simple substituent changes, the core structure of the molecule can be fundamentally altered. This includes modifying the urea linker itself or incorporating the urea functionality into a larger, often heterocyclic, scaffold.
One of the most direct modifications of the urea linker is its conversion to a thiourea. This is typically accomplished by using an isothiocyanate instead of an isocyanate during synthesis. The resulting thiourea, such as 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea, is a close bioisostere of the corresponding urea and can exhibit different chemical and biological properties. mdpi.com
Another advanced strategy involves using the urea components as building blocks in more complex reactions. The Biginelli reaction, for example, allows for the one-pot synthesis of 3,4-dihydropyrimidin(thio)ones from an aldehyde, a beta-ketoester, and urea or thiourea. mdpi.com This approach fundamentally changes the core scaffold from a linear urea to a six-membered heterocyclic ring, opening up new possibilities for structural diversity.
Furthermore, complex heterocyclic systems can be directly linked to the urea nitrogen. Syntheses have been reported where moieties such as thiazole (B1198619) or imidazole (B134444) are attached to the urea core, as seen in compounds like 1-(3-chlorophenyl)-3-[5-[2-(4-thieno[3,2-d]pyrimidinylamino)ethyl]-2-thiazolyl]urea and 1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea. ebi.ac.ukebi.ac.uk Additionally, spacers can be introduced between the phenyl ring and the urea nitrogen, such as the methylene (B1212753) group in 3-[(4-Aminophenyl)methyl]-1,1-diethylurea, to alter the molecule's conformational flexibility. nih.gov
Table 3: Examples of Urea Linker and Core Scaffold Diversification
| Parent Structure | Modified Structure/Scaffold | Type of Modification |
|---|---|---|
| Urea | Thiourea | Isosteric replacement of carbonyl (C=O) with thiocarbonyl (C=S) mdpi.com |
| Urea | 3,4-Dihydropyrimidinone | Incorporation of the urea linker into a heterocyclic ring via Biginelli reaction mdpi.com |
| Phenylurea | Thiazolyl-linked urea | Attachment of a complex heterocyclic system to the urea nitrogen ebi.ac.uk |
Structure Activity Relationship Sar Studies of 1 4 Amino 3 Chlorophenyl 3,3 Diethylurea and Its Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These predictive models are invaluable in drug design for forecasting the activity of novel analogs and prioritizing synthesis efforts.
The QSAR modeling process for phenylurea derivatives typically involves:
Generation of Structures : Three-dimensional structures of a series of analogs are generated and optimized using computational chemistry methods. nih.gov
Calculation of Molecular Descriptors : A wide range of numerical descriptors are calculated for each molecule. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, volume, surface area), as well as physicochemical properties like lipophilicity (logP) and electronic parameters. nih.gov
Model Development : Statistical techniques, such as multiple linear regression (MLR), are used to create an equation that links the most relevant descriptors to the observed biological activity. nih.gov
For urea-based compounds, QSAR analyses have often highlighted lipophilicity as a key driver of biological activity. nih.gov For example, in a series of anti-malarial 2,4-diamino-pyrimidines with urea (B33335) substitutions, QSAR models indicated that increased lipophilicity correlated with improved anti-malarial activity. nih.gov However, this often comes with a trade-off, as the most active compounds in that series also suffered from poor aqueous solubility and low permeability. nih.gov Other descriptors found to be significant in various QSAR models include shape, the number of rotatable bonds, and specific atom counts (e.g., fluorine atoms). nih.gov These models provide crucial information to guide further chemical modifications for optimizing both potency and drug-like properties. nih.gov
Preclinical Biological Activity Evaluation of 1 4 Amino 3 Chlorophenyl 3,3 Diethylurea and Its Analogs
In vitro Efficacy and Selectivity Profiling
Derivatives and analogs of 1-(4-amino-3-chlorophenyl)-3,3-diethylurea have been the subject of investigation for their potential as anticancer agents. Research has focused on elucidating the structure-activity relationships of these compounds against various cancer cell lines.
A series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed and synthesized based on the structures of known inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are critical in breast cancer progression. researchgate.netnih.gov Several of these compounds demonstrated excellent antiproliferative activities against multiple breast cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov One particular analog, compound 31 from the series, exhibited promising inhibitory activity against MCF-7 (estrogen-receptor-positive breast cancer), MDA-MB-231, and PC-3 (prostate cancer) cell lines, with reported IC50 values of 7.61, 3.61, and 10.99 µM, respectively. researchgate.net Further mechanistic studies showed that a representative compound from this class could induce apoptosis in T47D and MDA-MB-231 cells. nih.gov
Another closely related analog, 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, has also been noted for its anticancer potential. In vitro studies using the HepG2 liver cancer cell line showed that this compound induced dose-dependent cytotoxicity, effectively inhibiting cell proliferation and promoting apoptosis at concentrations as low as 10 µM.
The antiproliferative activity of various urea (B33335) derivatives extends to other cancer types as well. Ethylenediurea analogs with chlorine substitutions have shown anti-proliferative effects without significant cytotoxicity in MDA-MB-231, A-375 (melanoma), and U-87 MG (glioblastoma) cell lines. nih.gov Additionally, new classes of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent inhibitors of cell growth in the A431 human epidermoid carcinoma cell line. nih.gov
| Compound | Cell Line | Cancer Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea analog (Compound 31) | MCF-7 | Breast Cancer | 7.61 µM | researchgate.net |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea analog (Compound 31) | MDA-MB-231 | Triple-Negative Breast Cancer | 3.61 µM | researchgate.net |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea analog (Compound 31) | PC-3 | Prostate Cancer | 10.99 µM | researchgate.net |
| 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | HepG2 | Liver Cancer | Effective at 10 µM |
The phenylurea scaffold is recognized for its potential in developing antimicrobial agents. chemicalbook.comontosight.ai A variety of urea derivatives have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens. nih.govresearchgate.net
In one study, a series of new urea derivatives were screened in vitro against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans). nih.govresearchgate.net While variable levels of activity were observed, many of the molecules showed promising growth inhibition against Acinetobacter baumannii. nih.govresearchgate.net
The structural characteristics of these molecules play a crucial role in their antimicrobial efficacy. For instance, in a study of aminoporphyrins bearing urea derivative substituents, the antibacterial and antifungal activity was found to be dependent on the nature of the substituents. scielo.br The activity increased with greater liposolubility of the compound. scielo.br The study tested these compounds against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Aspergillus oryzae, and Candida albicans. scielo.br The metalloporphyrin complexes of these urea-substituted porphyrins exhibited significantly higher antimicrobial activity than the ligands alone. scielo.br
Furthermore, research into the structure-activity relationship of urea derivatives as anti-tuberculosis agents has been conducted. nih.gov By systematically modifying the aryl ring, alkyl ring, and urea core, researchers have aimed to develop compounds with potent activity against Mycobacterium tuberculosis. nih.gov This suggests that analogs of this compound could also be explored for antimycobacterial properties. The general antibacterial properties of urea derivatives are further supported by older studies showing that increasing the number of carbon atoms in the alkyl chain of a substituted urea compound results in an augmentation of its antibacterial effect. oup.com
| Compound Class | Target Organisms | Observed Activity | Reference |
|---|---|---|---|
| Aryl Urea Derivatives | Acinetobacter baumannii | Promising growth inhibition | nih.govresearchgate.net |
| Urea-substituted Porphyrins | E. coli, P. aeruginosa, S. aureus, B. subtilis | Antibacterial activity observed | scielo.br |
| Urea-substituted Porphyrins | A. oryzae, C. albicans | Antifungal activity observed | scielo.br |
| Various Urea Derivatives | Mycobacterium tuberculosis | Investigated for antitubercular activity | nih.gov |
Phenylurea compounds are a well-established class of chemicals widely utilized in agriculture as herbicides for the control of broadleaf and grassy weeds. chemicalbook.comontosight.ainih.gov Analogs of this compound fall within this chemical family, which includes commercially available herbicides such as diuron, linuron, and chlorotoluron. researchgate.netnih.gov
The primary mechanism of herbicidal action for phenylureas is the inhibition of photosynthesis. researchgate.netnih.gov These compounds act as photosystem II (PSII) inhibitors by blocking the electron transfer chain, which leads to the formation of reactive oxygen species, subsequent cell damage, and ultimately plant death. researchgate.netnih.gov This mode of action makes them effective against a broad range of weed species. chemicalbook.com Due to their effectiveness, they are commonly applied for pre- or post-emergence weed control in various crops, including cereals, cotton, and fruits. nih.gov The degradation of phenylurea herbicides in the environment can be a slow process. researchgate.net
Beyond their applications in oncology, microbiology, and agriculture, phenylurea derivatives and related structures have been explored for other biological activities. Phenylurea itself is used as an intermediate in the synthesis of various drugs, including anticonvulsants. chemicalbook.com
Research into new anticonvulsant and antinociceptive (pain-reducing) agents has involved the synthesis of various molecules containing a chlorophenyl group, a key feature of this compound. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in acute models of epilepsy. mdpi.comnih.gov The most active compounds in this series demonstrated significant anticonvulsant protection in the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.comnih.gov Given that anticonvulsant drugs are often effective in managing neuropathic pain, the most promising compounds were also investigated for antinociceptive activity in a formalin model of tonic pain. mdpi.comnih.gov
In a different therapeutic area, analogs such as 3-(4-chlorophenyl)-1-(phenethyl)ureas have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov These compounds were investigated for their potential in treating cocaine addiction, with studies showing they can attenuate the reinstatement of cocaine-seeking behaviors in animal models. nih.gov This highlights the versatility of the substituted phenylurea scaffold in interacting with various biological targets within the central nervous system.
In vivo Efficacy Studies in Preclinical Models (non-human, non-clinical)
The in vitro antiproliferative and cytotoxic effects of this compound analogs have prompted their evaluation in preclinical in vivo models to assess their therapeutic potential.
The series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, designed to inhibit PI3K/Akt/mTOR and Hedgehog signaling, were further evaluated for their effects on cancer cell migration, a critical step in metastasis. nih.gov In a transwell assay, a key in vitro model for cell migration, a representative compound (9i) demonstrated significant inhibition of the migration of MDA-MB-231 triple-negative breast cancer cells. nih.gov While this is an in vitro result, it provides a strong rationale for subsequent in vivo metastasis studies. A related study on a novel pan-PI3K inhibitor, DHW-208, which also targets the PI3K/AKT/mTOR pathway, showed that the compound elicited an antitumor effect in vivo with a high degree of safety in a breast cancer model. researchgate.net
Further supporting the potential of this chemical class, another orally bioavailable, potent inhibitor of Akt kinases, AZD5363, which contains a 1-(4-chlorophenyl) group, demonstrated inhibition of tumor growth in a breast cancer xenograft model following oral dosing. researchgate.net These findings collectively suggest that analogs of this compound that target key oncogenic pathways have the potential to inhibit tumor growth and metastasis in preclinical animal models.
Assessment of Blood-Brain Barrier Permeability in Animal Models
A comprehensive review of published scientific literature reveals a notable absence of preclinical data regarding the blood-brain barrier (BBB) permeability of this compound in animal models. Extensive searches of scientific databases have not yielded any studies that specifically measure key parameters of its central nervous system (CNS) penetration, such as brain-to-plasma concentration ratios (Kp), in vivo brain uptake percentages, or permeability-surface area (PS) products.
Consequently, no detailed research findings or data tables on the BBB permeability of this compound in animal models can be provided at this time. Further investigation and dedicated preclinical studies would be necessary to characterize the extent to which this compound can cross the blood-brain barrier and distribute into the CNS.
While research exists for other substituted phenylurea compounds, the strict focus of this article on this compound prevents the inclusion of data from those analogs, as the relationship between their BBB permeability and that of the subject compound cannot be definitively established without direct experimental evidence.
Computational Chemistry and Cheminformatics in the Study of 1 4 Amino 3 Chlorophenyl 3,3 Diethylurea
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-amino-3-chlorophenyl)-3,3-diethylurea, docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its pharmacological activity.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the protein's amino acid residues. For instance, the amino group and urea (B33335) moiety of the compound could act as hydrogen bond donors and acceptors, while the chlorophenyl ring could engage in hydrophobic and π-π stacking interactions.
While specific docking studies for this compound are not extensively reported in publicly available literature, the methodology is widely applied to similar urea-containing compounds. nih.gov The insights gained from such modeling are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Table 1: Illustrative Example of Potential Ligand-Protein Interactions for this compound
| Functional Group of Ligand | Potential Interacting Residue (Protein) | Type of Interaction |
| Amino group (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |
| Urea moiety (-NH-CO-N-) | Serine, Threonine, Asparagine | Hydrogen Bond (Donor/Acceptor) |
| Chlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Diethyl groups | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. nih.gov These models are built by finding a statistical relationship between a set of molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict a wide range of properties, including solubility, lipophilicity (logP), and metabolic stability.
The development of a QSPR model involves several key steps:
Data Collection: Gathering a dataset of compounds with known property values.
Descriptor Calculation: Computing a large number of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model. researchgate.net
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Predictive modeling based on QSPR can be particularly useful in the early stages of drug discovery to prioritize compounds for synthesis and testing, thereby reducing the time and cost associated with experimental work. researchgate.net
Table 2: Examples of Molecular Descriptors for QSPR Studies of this compound
| Descriptor Type | Example Descriptor | Predicted Property |
| Constitutional | Molecular Weight | General Physicochemical Behavior |
| Topological | Wiener Index | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area | Solubility, Permeability |
| Electronic | Dipole Moment | Receptor Binding Affinity |
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is crucial as only a specific conformation, often referred to as the bioactive conformation, may be able to bind effectively to a biological target.
Computational methods such as molecular mechanics and quantum mechanics can be used to calculate the potential energy of different conformations and identify the most stable, low-energy conformers. Understanding the conformational landscape of this compound can provide valuable insights into its flexibility and how it might adapt its shape to fit into a binding pocket.
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, could also be relevant for this compound. While the urea moiety is generally stable, computational studies could explore the relative energies of any potential tautomeric forms and their likelihood of existence under physiological conditions.
In silico Screening and Virtual Library Design for Analog Discovery
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel analogs of this compound with improved properties.
There are two main types of virtual screening:
Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, to find other molecules with similar properties.
Structure-based virtual screening: This approach uses the 3D structure of the biological target to dock a library of compounds and identify those that fit well into the binding site.
Following virtual screening, a virtual library of promising analogs can be designed. This involves making systematic modifications to the structure of the parent compound and computationally evaluating the potential effects of these changes on its activity and properties. This iterative process of design and evaluation can significantly accelerate the discovery of new and improved drug candidates. mdpi.com
Preclinical Pharmacokinetic and Metabolic Studies of 1 4 Amino 3 Chlorophenyl 3,3 Diethylurea
Absorption, Distribution, and Elimination Studies in Preclinical Models
No publicly available studies were identified that investigated the absorption, distribution, and elimination of 1-(4-amino-3-chlorophenyl)-3,3-diethylurea in preclinical models. Therefore, no data on its bioavailability, tissue distribution, or routes and rates of excretion can be provided.
Identification of Metabolites and Characterization of Metabolic Pathways
Information regarding the metabolites of this compound and the metabolic pathways involved in its biotransformation is not available in the current body of scientific literature.
Enzyme-Mediated Biotransformation and Metabolic Stability
There are no available data from in vitro or in vivo studies to characterize the enzymes responsible for the biotransformation of this compound or to assess its metabolic stability.
Advanced Analytical Methodologies for Research on 1 4 Amino 3 Chlorophenyl 3,3 Diethylurea
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques are fundamental in determining the precise molecular structure of 1-(4-amino-3-chlorophenyl)-3,3-diethylurea. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed to provide a complete picture of its atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy would offer detailed insights into the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the urea (B33335) (-NH-) proton, and the protons of the two ethyl groups (-CH₂CH₃). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence and connectivity of these different groups. For instance, the ethyl group protons would typically appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule, including the aromatic carbons, the carbonyl carbon of the urea group, and the carbons of the diethylamino group.
Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₆ClN₃O). Furthermore, the fragmentation pattern observed in the mass spectrum, often generated through techniques like electron ionization (EI) or electrospray ionization (ESI), can offer valuable structural information by showing the characteristic breakdown of the molecule. The study of tautomerism in ureas and thioureas by mass spectrometry has shown that the fragmentation patterns can provide insights into the different isomeric forms present.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amine and urea) | 3400-3200 |
| C=O stretching (urea) | 1680-1630 |
| C-N stretching | 1400-1200 |
| C-Cl stretching | 800-600 |
| Aromatic C-H stretching | 3100-3000 |
| Aromatic C=C bending | 1600-1450 |
These spectroscopic methods, when used in conjunction, provide a powerful toolkit for the unequivocal structural confirmation of this compound.
Chromatographic Separation and Quantification Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile and thermally labile compounds like substituted ureas. A reversed-phase HPLC method, likely using a C18 column, would be a common approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection could be achieved using a UV detector, as the aromatic ring in the molecule would absorb UV light. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentrations.
Gas Chromatography (GC) could also be employed, potentially after a derivatization step to increase the volatility and thermal stability of the compound. For instance, the amine and urea protons could be derivatized. GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for identification and mass spectral data for confirmation and structural elucidation.
X-ray Crystallography for Solid-State Structural Determination
For a definitive determination of the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles within the molecule. It also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the physical properties of the compound.
Advanced Bioanalytical Techniques for In vitro and In vivo Sample Analysis
The analysis of this compound in biological samples, such as plasma, urine, or tissue homogenates, requires highly sensitive and selective bioanalytical methods. These are crucial for pharmacokinetic, metabolic, and toxicological studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for bioanalysis. This method combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After extraction from the biological matrix, the analyte is separated on an HPLC column and then ionized and detected by the mass spectrometer. The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for very low limits of quantification and high selectivity, minimizing interference from the complex biological matrix.
The development of such a bioanalytical method would involve several key steps:
Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) would be used to isolate the analyte from the biological matrix and remove interfering substances.
Chromatographic Separation: Optimization of the HPLC conditions (column, mobile phase, flow rate) to achieve good separation from endogenous components and potential metabolites.
Mass Spectrometric Detection: Optimization of the MS parameters, including the selection of precursor and product ions for MRM transitions, to maximize sensitivity and specificity.
Method Validation: A thorough validation according to regulatory guidelines to ensure the method is accurate, precise, selective, and robust.
While specific bioanalytical methods for this compound are not documented in the public literature, the general principles and techniques described are routinely applied to the analysis of small molecule drugs and other xenobiotics in biological systems.
Concluding Remarks and Future Research Perspectives
Synthesis of Key Academic Findings on 1-(4-amino-3-chlorophenyl)-3,3-diethylurea
A thorough review of prominent chemical and academic databases reveals a notable absence of dedicated research articles or extensive datasets for this compound. The scientific community has yet to publish significant findings on its synthesis, characterization, or potential applications. This scarcity of information prevents a summary of key academic findings at this time. The lack of data underscores that this compound represents a largely unexplored area within chemical research.
Identification of Unaddressed Research Questions and Opportunities for Further Academic Inquiry
The absence of existing research presents a fertile ground for novel investigation. A number of fundamental questions remain unanswered, offering significant opportunities for academic exploration.
Key Unaddressed Research Questions:
Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce this compound with high purity and yield? A comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to fully elucidate its molecular structure and properties.
Physicochemical Properties: What are the fundamental physicochemical properties of this compound, including its solubility in various solvents, melting point, boiling point, and thermal stability? Understanding these properties is crucial for any potential application.
Chemical Reactivity: How does the interplay of the amino, chloro, and diethylurea functional groups influence the molecule's reactivity? Investigating its susceptibility to oxidation, reduction, and other chemical transformations would provide valuable insights.
Biological Activity: Does this compound exhibit any significant biological activity? Given that many substituted phenylurea derivatives show herbicidal, insecticidal, or pharmacological properties, screening this compound for various biological activities is a logical next step.
Directions for Future Academic Exploration and Advanced Derivative Development
Future research should be systematically directed to address the aforementioned knowledge gaps. A multi-pronged approach, encompassing synthesis, characterization, and screening for biological activity, will be pivotal.
Proposed Future Research Directions:
| Research Area | Focus | Potential Impact |
| Synthetic Chemistry | Development of novel and optimized synthetic pathways. | Enable broader access to the compound for further research and potential commercial applications. |
| Computational Chemistry | In silico modeling of molecular properties and potential biological interactions. | Guide experimental work and prioritize research efforts by predicting potential activities and properties. |
| Pharmacological and Toxicological Screening | Evaluation of the compound's activity against a range of biological targets and assessment of its toxicological profile. | Identify potential therapeutic or agrochemical applications and ensure safety in handling and use. |
| Derivative Synthesis | Systematic modification of the core structure to create a library of related compounds. | Explore structure-activity relationships and potentially discover derivatives with enhanced or novel properties. |
The development of advanced derivatives of this compound could involve modifications at several key positions. For instance, alkylation or acylation of the amino group, substitution of the chloro group with other halogens or functional groups, and variation of the alkyl substituents on the urea (B33335) nitrogen could lead to a diverse range of new chemical entities with unique properties. A systematic exploration of these derivatives could unlock novel applications in materials science, medicine, or agriculture.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-amino-3-chlorophenyl)-3,3-diethylurea, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves urea-forming reactions between substituted anilines and isocyanates or carbamates. For example, describes a reflux method in acetonitrile with DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst for analogous urea derivatives. To maximize yield:
- Use stoichiometric control (e.g., 1.2 mmol carbamate to 1.0 mmol amine).
- Purify via column chromatography (as in ) to isolate the product from side reactions.
- Monitor reaction progress using TLC or HPLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Analyze aromatic proton environments (e.g., para-substituted chlorophenyl groups) and ethylurea protons (δ ~1.1 ppm for CH3, δ ~3.3 ppm for N-CH2).
- HRMS : Verify molecular weight (e.g., calculated m/z for C11H15ClN3O: 240.09) .
- HPLC : Assess purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients.
Q. What solvents and conditions are compatible with this compound for storage and experimental use?
- Methodological Answer :
- Storage : Dissolve in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the urea moiety.
- Reaction Solvents : Use polar aprotic solvents (e.g., acetonitrile, DMF) for solubility. Avoid strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How does the electronic nature of the 4-amino-3-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-withdrawing chlorine and electron-donating amino group create a push-pull effect, directing electrophilic attacks to specific positions. Computational studies (e.g., DFT calculations) can map charge distribution.
- Experimentally, monitor substitution reactions (e.g., nitration) to identify regioselectivity patterns. Compare with analogues lacking the amino group (e.g., 3-chlorophenyl derivatives in ) .
Q. What strategies can resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Standardize Assays : Use recombinant enzymes (e.g., caspase-1, as in ) under controlled buffer conditions (pH 7.4, 25°C).
- Validate Purity : Ensure batch-to-batch consistency via LC-MS.
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., VX-765 in ) to confirm reproducibility .
Q. How can computational modeling predict the compound’s binding affinity to biological targets like serine proteases?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
